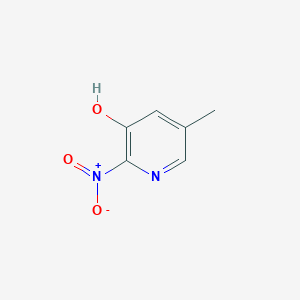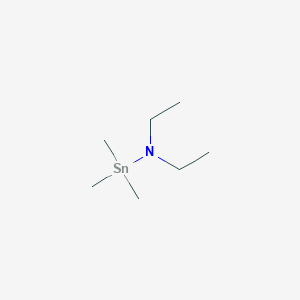
N-Ethyl-N-trimethylstannylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-trimethylstannylethanamine (ETSE) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ETSE is a derivative of trimethyltin, which is a toxic compound that has been extensively studied for its neurotoxic effects. However, ETSE has been found to be less toxic and has shown promising results in various research studies.
Wirkmechanismus
The mechanism of action of N-Ethyl-N-trimethylstannylethanamine is not fully understood. However, studies have suggested that it may act as a cholinesterase inhibitor, which could contribute to its neuroprotective effects. N-Ethyl-N-trimethylstannylethanamine has also been found to modulate the activity of certain neurotransmitter receptors, which could further contribute to its effects.
Biochemische Und Physiologische Effekte
N-Ethyl-N-trimethylstannylethanamine has been found to have various biochemical and physiological effects. Studies have shown that it can increase the levels of acetylcholine in the brain, which could improve cognitive function. N-Ethyl-N-trimethylstannylethanamine has also been found to increase the levels of certain neurotrophic factors, which could promote neuronal survival and growth. Additionally, N-Ethyl-N-trimethylstannylethanamine has been found to have anti-inflammatory effects, which could contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-Ethyl-N-trimethylstannylethanamine in lab experiments is its relatively low toxicity compared to other tin compounds. This makes it a safer alternative for certain applications. Additionally, N-Ethyl-N-trimethylstannylethanamine is relatively easy to synthesize and purify, which makes it a convenient reagent for organic synthesis. However, one of the limitations of using N-Ethyl-N-trimethylstannylethanamine is its limited solubility in certain solvents, which could limit its applications in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-Ethyl-N-trimethylstannylethanamine. One area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models and clinical trials. Additionally, N-Ethyl-N-trimethylstannylethanamine could be further studied for its potential applications in organic synthesis and radiolabeling.
Synthesemethoden
N-Ethyl-N-trimethylstannylethanamine can be synthesized through the reaction of ethylmagnesium bromide with trimethyltin chloride. The reaction is carried out in anhydrous conditions, and the product is purified through distillation. The yield of the reaction is typically high, and the purity of the product can be confirmed through various analytical techniques such as NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-trimethylstannylethanamine has been found to have various applications in scientific research. It has been used as a reagent in organic synthesis, particularly in the synthesis of nitrogen-containing compounds. N-Ethyl-N-trimethylstannylethanamine has also been used in the synthesis of radiolabeled compounds for imaging studies. Additionally, N-Ethyl-N-trimethylstannylethanamine has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
1068-74-2 |
|---|---|
Produktname |
N-Ethyl-N-trimethylstannylethanamine |
Molekularformel |
C7H19NSn |
Molekulargewicht |
235.94 g/mol |
IUPAC-Name |
N-ethyl-N-trimethylstannylethanamine |
InChI |
InChI=1S/C4H10N.3CH3.Sn/c1-3-5-4-2;;;;/h3-4H2,1-2H3;3*1H3;/q-1;;;;+1 |
InChI-Schlüssel |
QDFNWIQZWWQGHG-UHFFFAOYSA-N |
SMILES |
CCN(CC)[Sn](C)(C)C |
Kanonische SMILES |
CCN(CC)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



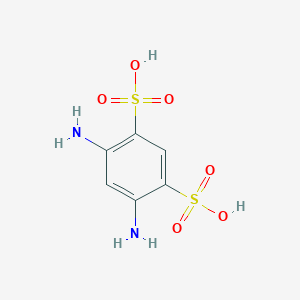
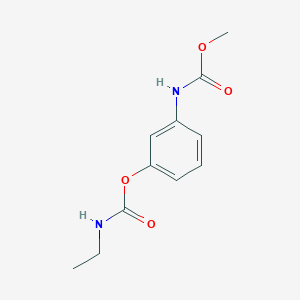
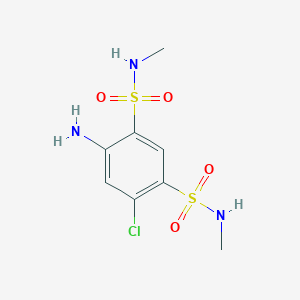
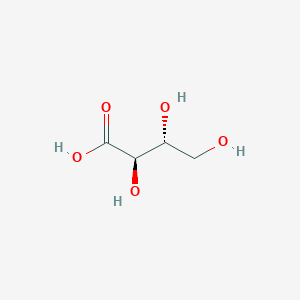
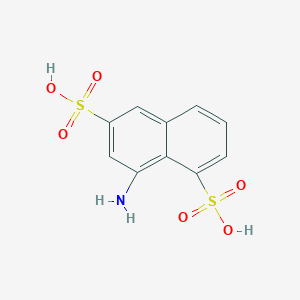
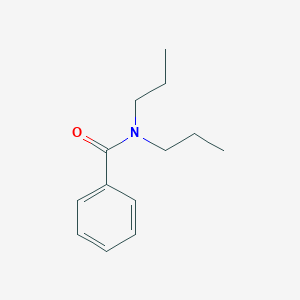
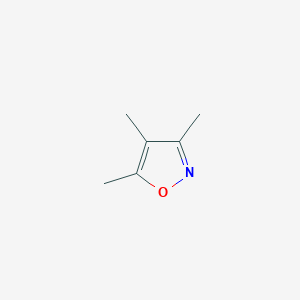
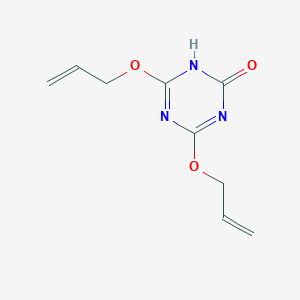
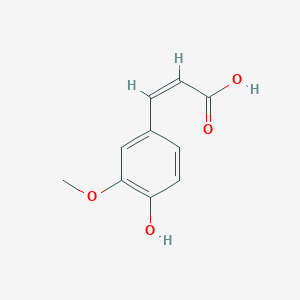
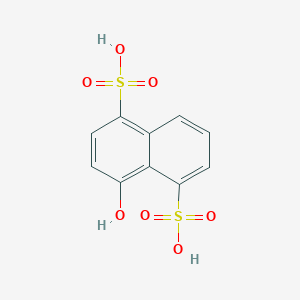
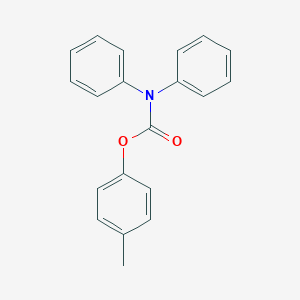
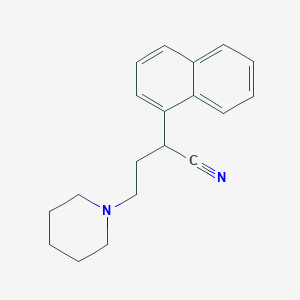
![Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate](/img/structure/B86248.png)
